2,6-Bis(tributylstannyl)pyridine
Overview
Description
“2,6-Bis(tributylstannyl)pyridine” likely refers to a compound that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with tributylstannyl groups attached at the 2 and 6 positions of the ring . Tributylstannyl groups are organotin compounds used in Stille coupling reactions .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(tributylstannyl)pyridine” were not found, similar compounds such as “2-(Tributylstannyl)pyrimidine” are used as precursors in the synthesis of various compounds . For instance, an efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis has been reported .Molecular Structure Analysis
The molecular structure of “2,6-Bis(tributylstannyl)pyridine” would likely consist of a pyridine ring with tributylstannyl groups attached at the 2 and 6 positions .Scientific Research Applications
1. Application in Biocatalysis
- Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used in the synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis .
- Methods of Application: A novel one-pot biocatalytic process is demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Results or Outcomes: After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
2. Application in Coordination Polymers
- Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used in the formation of coordination polymers .
- Methods of Application: Two coordination polymers were obtained via a PCET-assisted process that uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively .
- Results or Outcomes: The PCET-assisted approach may be applicable to produce coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .
3. Application as a Building Block in Synthesis
- Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used as a building block in many reactions, such as the palladium-catalysed synthesis of 2-pyridylazaazulene .
- Methods of Application: Specific methods of application or experimental procedures are not provided in the sources .
- Results or Outcomes: 2,6-Bis(tributylstannyl)pyridine is also used to show pH and cationic-metal dependant emission spectra as a bidentate ligand .
4. Application in Palladium-Catalyzed Synthesis
- Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used as a building block in many reactions, such as the palladium-catalyzed synthesis of 2-pyridylazaazulene .
- Methods of Application: Specific methods of application or experimental procedures are not provided in the sources .
- Results or Outcomes: 2,6-Bis(tributylstannyl)pyridine is also used to show pH and cationic-metal dependent emission spectra as a bidentate ligand .
Safety And Hazards
properties
IUPAC Name |
tributyl-(6-tributylstannylpyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFCJWCBXZDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463963 | |
Record name | 2,6-bis(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(tributylstannyl)pyridine | |
CAS RN |
163630-07-7 | |
Record name | 2,6-bis(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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